molecular formula C23H16ClN3O3S B3711384 N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-1-benzofuran-2-carboxamide

N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-1-benzofuran-2-carboxamide

Cat. No.: B3711384
M. Wt: 449.9 g/mol
InChI Key: JJZBYXLTXYBFLL-UHFFFAOYSA-N
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Description

N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-1-benzofuran-2-carboxamide is a complex organic compound with a molecular formula of C23H16ClN3O3S This compound is characterized by its unique structure, which includes a benzofuran ring, a chlorobenzoyl group, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-1-benzofuran-2-carboxamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with 3-aminophenylthiourea to form an intermediate product. This intermediate is then reacted with 1-benzofuran-2-carboxylic acid under specific conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-1-benzofuran-2-carboxamide is unique due to its specific structural features, such as the presence of a benzofuran ring and a chlorobenzoyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O3S/c24-18-10-3-2-9-17(18)21(28)25-15-7-5-8-16(13-15)26-23(31)27-22(29)20-12-14-6-1-4-11-19(14)30-20/h1-13H,(H,25,28)(H2,26,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZBYXLTXYBFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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